Product packaging for 5-Aminopyridin-3-ylsulfurofluoridate(Cat. No.:)

5-Aminopyridin-3-ylsulfurofluoridate

Cat. No.: B13553834
M. Wt: 192.17 g/mol
InChI Key: NIXHSOBXABDFNH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring, a nitrogen-bearing heterocycle, is a cornerstone of modern chemistry, valued for its unique structural and electronic properties. rsc.org This scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a vast number of pharmaceuticals. rsc.orgresearchgate.net Its presence can influence a molecule's polarity, bioavailability, and ability to interact with biological targets like enzymes and receptors. rsc.org Many approved drugs incorporate the pyridine moiety for its ability to serve as a bioisostere for aromatic rings and to form crucial hydrogen bonds. researchgate.net

Beyond pharmaceuticals, pyridine derivatives are instrumental in materials science and catalysis. They are employed as ligands in coordination chemistry, where the nitrogen atom can coordinate with metal ions, facilitating a wide range of catalytic transformations. researchgate.net The functionalization of pyridine rings allows for the fine-tuning of their electronic and steric properties, leading to applications in areas such as corrosion inhibition and the development of organocatalysts.

Overview of Sulfur(VI) Fluoride (B91410) Chemistry and its Role in Chemical Synthesis

Sulfur(VI) fluoride chemistry has been revolutionized by the advent of Sulfur(VI) Fluoride Exchange (SuFEx), a next-generation "click chemistry" reaction. nih.gov SuFEx chemistry is characterized by the reliable and specific reaction of a sulfonyl fluoride (R-SO₂F) or a related S(VI)-F hub with a nucleophile. nih.gov This reaction class is prized for its high efficiency, broad substrate scope, and compatibility with numerous functional groups, often proceeding under mild, metal-free conditions. figshare.com

The sulfonyl fluoride group is remarkably stable under many physiological conditions, including toward hydrolysis and redox processes, yet it can be selectively activated to react with specific nucleophiles. mdpi.comrsc.org This unique balance of stability and latent reactivity makes sulfonyl fluorides and related compounds like fluorosulfates powerful tools. rsc.org They have been widely adopted for synthesizing polymers, modifying material surfaces, and, notably, in chemical biology and drug discovery as covalent probes to label and study proteins. nih.govrhhz.netenamine.net

Rationale for Investigating the Hybrid 5-Aminopyridin-3-ylsulfurofluoridate System

The rationale for synthesizing and investigating the hybrid molecule, this compound, stems from the potential to create a novel and highly versatile chemical building block. This compound synergistically combines the key attributes of both the aminopyridine and sulfurofluoridate moieties.

Simultaneously, the sulfurofluoridate group serves as a highly efficient and specific reactive handle. It endows the molecule with SuFEx reactivity, allowing it to be "clicked" onto other molecules containing suitable nucleophiles (e.g., silyl (B83357) ethers, phenols, or specific amino acid side chains). This dual functionality makes this compound a promising candidate for various applications, including:

Drug Discovery: Serving as a scaffold for the rapid, modular synthesis of compound libraries to screen for biological activity.

Chemical Biology: Acting as a covalent probe to identify and study protein targets, where the aminopyridine portion could guide the molecule to a specific binding pocket and the sulfurofluoridate "warhead" could form a covalent bond with a nearby nucleophilic amino acid residue. nih.govacs.org

Current State of Research on Related Aminopyridine and Sulfurofluoridate Derivatives

Research into both aminopyridine and sulfurofluoridate derivatives is extensive and continues to yield significant advancements.

Aminopyridine Derivatives: Aminopyridines are a well-established class of compounds with diverse applications. rsc.org For example, 2-aminopyridine (B139424) is recognized as a key starting material for synthesizing a wide array of pharmacologically active molecules. rsc.orgresearchgate.net Various aminopyridine-based compounds have been investigated for their potential as antibacterial, antiviral, and anti-inflammatory agents. nih.gov Their ability to coordinate with metal ions also makes them valuable in the development of new catalysts and materials. researchgate.net

Sulfurofluoridate Derivatives: The field of sulfurofluoridates, particularly aryl sulfonyl fluorides, has expanded rapidly with the popularization of SuFEx chemistry. mdpi.comrhhz.net These compounds are now routinely used as "warheads" in targeted covalent inhibitors and activity-based probes. rsc.orgresearchgate.net Studies have shown they can react with a range of nucleophilic amino acid residues beyond the commonly targeted cysteine, including tyrosine, lysine, serine, and histidine. nih.govacs.org Research has focused on tuning the reactivity of the sulfonyl fluoride group by altering the electronic properties of the aryl ring to which it is attached. researchgate.net The synthesis of heterocyclic sulfonyl fluorides is an active area of investigation, although some, like pyridine sulfonyl fluoride, have been reported with low yields, indicating a need for improved synthetic methods. nih.gov

Research Objectives and Scope for this compound

The investigation of this compound is guided by a set of clear objectives aimed at unlocking its chemical potential. The primary goals of such research would be:

To Develop an Efficient Synthesis: A key objective is to establish a robust and high-yielding synthetic route to this compound, overcoming challenges previously noted in the synthesis of related pyridine sulfonyl fluorides. nih.gov

To Characterize its Physicochemical Properties: Thoroughly characterizing the compound's stability, solubility, and electronic properties is essential for understanding its behavior and potential applications.

To Explore its Reactivity Profile: A central aim is to investigate its reactivity in SuFEx click reactions with a variety of nucleophiles. This would establish its utility as a modular building block for chemical synthesis.

To Evaluate its Potential as a Covalent Probe: The research would scope its reactivity towards biologically relevant nucleophiles, such as the side chains of amino acids like tyrosine and lysine, to assess its potential as a tool for chemical biology and the development of covalent inhibitors. researchgate.net

To Demonstrate its Utility in Library Synthesis: A final objective would be to apply the compound in the synthesis of a small, diverse library of molecules to showcase its utility as a versatile scaffold for drug discovery programs.

The scope of this research would focus on the fundamental chemistry and foundational applications of this compound, paving the way for its adoption as a valuable tool in organic synthesis, medicinal chemistry, and chemical biology.

Data Tables

Table 1: Key Attributes of Pyridine Scaffolds in Chemical Research

Attribute Significance
Biological Activity Core component of numerous FDA-approved drugs and natural products. researchgate.net
Bioisostere Serves as a replacement for benzene (B151609) rings, improving metabolic stability and solubility.
Hydrogen Bonding The ring nitrogen acts as a hydrogen bond acceptor, crucial for molecular recognition.
Coordination Chemistry Acts as a ligand for metal catalysts, enabling a wide range of chemical transformations. researchgate.net
Tunability Amenable to functionalization, allowing for fine-tuning of electronic and steric properties.

Table 2: Comparison of Common Sulfur(VI) Fluoride Moieties

Moiety General Structure Key Characteristics
Aryl Sulfonyl Fluoride Ar-SO₂F Most common SuFEx hub; balanced stability and reactivity; reacts with Tyr, Lys, Ser, His. enamine.netresearchgate.net
Aryl Fluorosulfate Ar-OSO₂F Generally less reactive than sulfonyl fluorides; offers a different reactivity profile. researchgate.net
Alkyl Sulfonyl Fluoride R-SO₂F Reactivity can be tuned by the nature of the alkyl group.
Ethenesulfonyl Fluoride H₂C=CH-SO₂F Acts as a Michael acceptor, allowing for the installation of the -SO₂F group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FN2O3S B13553834 5-Aminopyridin-3-ylsulfurofluoridate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5FN2O3S

Molecular Weight

192.17 g/mol

IUPAC Name

3-amino-5-fluorosulfonyloxypyridine

InChI

InChI=1S/C5H5FN2O3S/c6-12(9,10)11-5-1-4(7)2-8-3-5/h1-3H,7H2

InChI Key

NIXHSOBXABDFNH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1OS(=O)(=O)F)N

Origin of Product

United States

Synthetic Methodologies for 5 Aminopyridin 3 Ylsulfurofluoridate

Precursor Synthesis and Functionalization Strategies

The synthesis of 5-Aminopyridin-3-ylsulfurofluoridate necessitates the strategic construction of a functionalized pyridine (B92270) core. This section details the synthesis of key precursors and the introduction of the vital sulfurofluoridate moiety.

Synthesis of 5-Aminopyridine Derivatives

The initial step towards the target compound involves the synthesis of appropriately substituted 5-aminopyridine derivatives. A variety of methods are available for the synthesis of the pyridine nucleus, with multicomponent reactions (MCRs) offering an efficient approach. taylorfrancis.combohrium.com The Hantzsch pyridine synthesis and its variations, for instance, allow for the construction of the pyridine ring from simple acyclic precursors. taylorfrancis.com

One plausible route to a suitable precursor, 5-amino-3-halopyridine, could involve the regioselective functionalization of a pre-existing pyridine ring. For instance, the Sandmeyer reaction on commercially available aminopyridines can yield halogenated pyridines, which can then be further functionalized. mdpi.com Another approach involves the directed ortho-metalation of pyridine derivatives, which allows for the introduction of various functional groups at specific positions. researchgate.net

The following table outlines a hypothetical reaction scheme for the synthesis of a key precursor, 5-nitropyridin-3-ol, which can then be reduced to the corresponding 5-aminopyridin-3-ol (B1272046).

StepReactant(s)Reagent(s)ProductYield (%)
13-HydroxypyridineHNO₃, H₂SO₄5-Nitropyridin-3-ol75
25-Nitropyridin-3-olH₂, Pd/C5-Aminopyridin-3-ol95

This is a hypothetical data table created for illustrative purposes.

Introduction of the Sulfurofluoridate Moiety: Mechanistic Considerations and Synthetic Routes

With the 5-aminopyridine core in hand, the next critical step is the introduction of the sulfurofluoridate (-OSO₂F) group. A common method for the synthesis of aryl sulfurofluoridates is the reaction of a phenol (B47542) with sulfuryl fluoride (B91410) (SO₂F₂) in the presence of a base. researchgate.net Therefore, a precursor such as 5-aminopyridin-3-ol would be an ideal starting material.

The reaction proceeds via nucleophilic attack of the phenoxide ion on the sulfur atom of sulfuryl fluoride, with the displacement of a fluoride ion. The use of ex situ generated sulfuryl fluoride can be a convenient and safe approach. researchgate.net

Alternative methods for the synthesis of sulfonyl fluorides, which are structurally related to sulfurofluoridates, include the fluorination of sulfonic acids, sulfonyl chlorides, or sulfonyl hydrazides. mdpi.comccspublishing.org.cnnih.gov For instance, sulfonic acids can be converted to sulfonyl fluorides using reagents like cyanuric chloride and KHF₂. rsc.org These methods could potentially be adapted for the synthesis of the target compound.

Exploration of Novel Synthetic Pathways

Recent advances in synthetic organic chemistry offer novel and more efficient routes to complex molecules. This section explores some of these modern approaches as they might apply to the synthesis of this compound.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules in a single step, offering high atom economy and efficiency. bohrium.comnih.govacs.org While a direct MCR for this compound is not yet reported, the development of such a process would be a significant advancement. A hypothetical MCR could involve the condensation of a β-dicarbonyl compound, an enamine, an ammonia (B1221849) source, and a sulfurofluoridating agent.

Catalyst-Free Synthesis Protocols

The development of catalyst-free reactions is a growing area of interest in organic synthesis due to the often-lower cost, reduced toxicity, and simpler purification procedures. researchgate.net Several catalyst-free methods for the synthesis of sulfonyl fluorides have been reported, which could be conceptually extended to the synthesis of sulfurofluoridates. ccspublishing.org.cnresearchgate.net For example, the reaction of sulfonyl hydrazides with a fluorinating agent in water has been shown to proceed without a catalyst. ccspublishing.org.cn

A potential catalyst-free route to this compound could involve the direct reaction of 5-aminopyridin-3-ol with a suitable sulfurofluoridating agent under thermal or microwave conditions.

The table below illustrates a hypothetical comparison of catalyzed versus catalyst-free synthesis of a sulfonyl fluoride.

MethodCatalystSolventTemperature (°C)Yield (%)
CatalyzedPd(OAc)₂Toluene11085
Catalyst-Free-Water10078

This is a hypothetical data table created for illustrative purposes.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in the 5-aminopyridine core (the amino group, the pyridine nitrogen, and the various carbon atoms of the ring) necessitates careful control of chemo- and regioselectivity during synthesis. Modern synthetic methods offer a high degree of control over which functional group reacts and at which position.

For example, directed metalation strategies can be employed to selectively functionalize the pyridine ring at a specific position. researchgate.net Furthermore, the choice of protecting groups for the amino functionality is crucial to prevent unwanted side reactions during the introduction of the sulfurofluoridate moiety. The development of regioselective C-H functionalization methods for pyridine rings is an active area of research and could provide a more direct route to the desired substitution pattern. mdpi.com

Combinatorial Synthesis and Library Generation (for structural diversity studies)

Heterocyclic scaffolds, such as the pyridine core in this compound, are valuable starting points for the generation of compound libraries for drug discovery and other applications. nih.govcapes.gov.brlifechemicals.com The sulfonyl fluoride moiety is particularly well-suited for this purpose due to its unique reactivity profile. researchgate.net

Sulfonyl fluorides are stable under a variety of reaction conditions, yet they can react efficiently with nucleophiles like amines and alcohols under specific activation conditions to form sulfonamides and sulfonate esters, respectively. rhhz.net This "click chemistry" type reactivity, known as Sulfur(VI) Fluoride Exchange (SuFEx), allows for the rapid and reliable synthesis of a diverse range of derivatives from a common precursor. researchgate.net

Starting with this compound, a combinatorial library could be generated by reacting it with a diverse set of amines to produce a library of sulfonamides. The amino group on the pyridine ring could also be further functionalized. This approach allows for the systematic exploration of the chemical space around the core scaffold, which is a powerful strategy in the search for new bioactive molecules. capes.gov.brresearchgate.net

PrecursorReactantProduct Class
This compoundLibrary of primary and secondary aminesLibrary of 5-aminopyridine-3-sulfonamides
This compoundLibrary of alcohols and phenolsLibrary of 5-aminopyridine-3-sulfonate esters

Advanced Spectroscopic and Structural Elucidation of 5 Aminopyridin 3 Ylsulfurofluoridate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be an indispensable tool for the unambiguous structural determination of 5-Aminopyridin-3-ylsulfurofluoridate. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would be required to assign all proton, carbon, and fluorine signals and to establish the connectivity of the atoms within the molecule.

To establish the covalent framework of the molecule, a suite of two-dimensional NMR experiments would be employed. Correlation Spectroscopy (COSY) would reveal the proton-proton (¹H-¹H) coupling network within the pyridine (B92270) ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate the proton signals with their directly attached carbon atoms. Further connectivity information would be obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal longer-range couplings (typically 2-3 bonds) between protons and carbons, crucial for identifying the positions of the amino and sulfurofluoridate groups on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2 8.0 - 8.5 145 - 155
C-3 - 130 - 140
H-4 7.0 - 7.5 120 - 130
C-5 - 140 - 150
H-6 8.0 - 8.5 145 - 155

Note: These are estimated chemical shift ranges and would be influenced by solvent and concentration.

The conformational preferences of the sulfurofluoridate group and any potential rotational barriers could be investigated using variable temperature NMR studies. Changes in the chemical shifts or the appearance of new signals at different temperatures could indicate the presence of different conformers. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the spatial proximity of different atoms, further helping to define the molecule's three-dimensional structure and preferred conformation.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, would provide valuable information about the functional groups present in this compound and any intermolecular interactions.

The IR and Raman spectra would be expected to show characteristic absorption bands for the amino (-NH₂) group, the sulfonyl fluoride (B91410) (-SO₂F) group, and the pyridine ring. The N-H stretching vibrations of the primary amine would likely appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl fluoride group are expected to be strong bands in the IR spectrum, typically found between 1300-1450 cm⁻¹ and 1150-1250 cm⁻¹, respectively. The S-F stretching vibration would also be a characteristic band, though its position can be more variable. The pyridine ring itself will have a series of characteristic C-H and C=C/C=N stretching and bending vibrations.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300 - 3500
N-H Bend 1580 - 1650
Sulfonyl Fluoride (-SO₂F) S=O Asymmetric Stretch 1300 - 1450
S=O Symmetric Stretch 1150 - 1250
S-F Stretch 700 - 850
Pyridine Ring C-H Stretch 3000 - 3100

By comparing the vibrational spectra of the compound in different states (e.g., solid vs. solution) or in different solvents, information about intermolecular interactions, such as hydrogen bonding involving the amino group, can be inferred. Shifts in the N-H stretching frequencies to lower wavenumbers are often indicative of hydrogen bond formation.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, the molecular formula can be determined with a high degree of confidence. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) would further corroborate the proposed structure by showing the loss of predictable neutral fragments, such as SO₂, F, or HF.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted Exact Mass (m/z)
[M+H]⁺ (Protonated) Calculated for C₅H₅FN₂O₂S
[M-F]⁺ Loss of Fluorine

Reactivity and Reaction Mechanisms of 5 Aminopyridin 3 Ylsulfurofluoridate

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Core

The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. This inherent electronic character governs its reactivity towards both electrophiles and nucleophiles. wikipedia.orglibretexts.org

Electrophilic Reactivity: Compared to benzene (B151609), the pyridine nucleus is significantly less reactive towards electrophilic aromatic substitution. quimicaorganica.org The electronegative nitrogen atom deactivates the ring, making reactions like nitration and Friedel–Crafts challenging. libretexts.orgquimicaorganica.org When substitution does occur, it is generally directed to the 3- and 5-positions. quimicaorganica.org In 5-Aminopyridin-3-ylsulfurofluoridate, the reactivity is further modulated by the substituents. The amino group at the 5-position is an activating, ortho-para directing group, while the sulfurofluoridate group at the 3-position is a deactivating, meta-directing group. The combined influence of these groups suggests that electrophilic attack would be directed to the positions ortho and para to the amino group (positions 2, 4, and 6), which are also meta to the sulfurofluoridate group.

Furthermore, the lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, behaving like a tertiary amine. wikipedia.org It readily reacts with Lewis acids and alkylating agents to form pyridinium (B92312) salts. This reaction, however, places a positive charge on the ring, further deactivating it towards subsequent electrophilic aromatic substitution. wikipedia.orglibretexts.org

Nucleophilic Reactivity: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.org This reactivity is in stark contrast to electron-rich aromatic systems like benzene. Reactions such as the Chichibabin reaction, which involves the amination of the ring with sodium amide, exemplify this behavior, typically yielding the 2-aminopyridine (B139424) derivative. wikipedia.org The presence of good leaving groups, such as halogens, at these positions greatly facilitates nucleophilic substitution by species like alkoxides, thiolates, and amines. wikipedia.org

Reactivity of the Amino Functionality

The exocyclic amino group at the 5-position is a key nucleophilic center in the molecule, participating in a variety of classical amine reactions.

The primary amino group readily undergoes acylation and alkylation.

Acylation: The reaction of aminopyridines with acylating agents like acetic anhydride (B1165640) or acyl chlorides typically results in the formation of an N-acylaminopyridine. publish.csiro.auresearchgate.net Studies on the acetylation of aminopyridines have shown that for 3-aminopyridine (B143674) derivatives, the reaction proceeds directly at the exocyclic amino nitrogen. publish.csiro.au This chemoselective transformation is useful for protecting the amino group or for synthesizing amide derivatives. researchgate.net

Alkylation: While acylation favors the exocyclic amine, alkylation of aminopyridines can be more complex. Alkylating agents can react at either the exocyclic amino group or the more basic ring nitrogen. publish.csiro.au Often, alkylation occurs preferentially on the ring nitrogen to yield N-alkylpyridinium salts. publish.csiro.au However, selective N-alkylation of the amino group can be achieved under specific conditions, for instance by using a heterogeneous catalyst or by pre-protecting the amino group. researchgate.netgoogle.com The relative nucleophilicity of the two nitrogen atoms is a critical factor, and partial amine alkylation can be challenging due to the increased nucleophilicity that often accompanies the initial alkylation. chemrxiv.orgchemrxiv.org

Table 1: Examples of Acylation and Alkylation Reactions of Aminopyridines

Reaction TypeReagent ExampleProduct TypeReference
Acylation Acetic AnhydrideN-Acetylaminopyridine publish.csiro.au
Acylation Hexanoyl ChlorideN-Hexanoylaminopyridine acs.orgacs.org
Acylation Endic AnhydrideAmido Acid researchgate.net
Alkylation Alkyl HalidesN-Alkylated Aminopyridine / Pyridinium Salt publish.csiro.auchemrxiv.org
Alkylation 1,2-Diketones (with BF₃·OEt₂)N-Alkylated 2-Aminopyridine acs.org

The nucleophilic amino group can participate in condensation reactions with various electrophiles, most notably carbonyl compounds. For instance, 2-aminopyridine has been shown to undergo condensation reactions with barbituric acid derivatives and in three-component reactions with aldehydes and isocyanides to form complex heterocyclic structures like imidazo[1,2-a]pyridines. scielo.org.mxscielo.org.mxresearchgate.net These reactions typically proceed through the initial formation of an imine or a related intermediate, followed by subsequent cyclization or rearrangement steps. The reactivity in such transformations highlights the role of the amino group as a crucial building block in the synthesis of more complex molecular architectures.

Transformations Involving the Sulfurofluoridate Group

The sulfurofluoridate (-SO₂F) group is an electrophilic center that is central to a powerful class of modern ligation reactions.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a highly efficient and reliable click chemistry transformation used for creating covalent linkages through a sulfur(VI) hub. nih.govacs.org The core of SuFEx reactivity is the facile and selective substitution of the fluoride on a sulfur(VI) center by a nucleophile. thieme-connect.combldpharm.com

The S(VI)-F bond in compounds like this compound is exceptionally stable in many chemical environments but can be activated for substitution under specific conditions. bldpharm.com Key to this activation is the use of catalysts, such as tertiary amines or bifluoride salts, which facilitate the departure of the fluoride leaving group. nih.govnih.gov

The scope of SuFEx is broad, enabling the connection of diverse molecular modules. nih.gov Common nucleophiles include:

Silyl (B83357) ethers (R-O-SiMe₃): React to form stable sulfate/sulfonate esters (S-O bonds). The reaction is driven by the formation of the highly stable Si-F bond. thieme-connect.com

Amines (R-NH₂): React to form robust sulfonamides (S-N bonds). nih.govacs.org

Other Nucleophiles: The reaction can be extended to other oxygen-, nitrogen-, and carbon-based nucleophiles. thieme-connect.com

This modular "click" approach has found widespread application in materials science, bioconjugation, and drug discovery. nih.govacs.orgacs.org

Table 2: Scope of SuFEx Reactions with Aryl Sulfurofluoridates

Nucleophile TypeNucleophile ExampleLinkage FormedProduct ClassReference
Oxygen Aryl Silyl EthersS-OAryl Sulfate thieme-connect.com
Nitrogen Primary AminesS-NSulfonamide nih.gov
Nitrogen Silyl AminesS-NSulfonamide/Sulfamide researchgate.net
Oxygen PhenolsS-OAryl Sulfate acs.org

Beyond the specific framework of SuFEx click chemistry, the sulfurofluoridate group is generally susceptible to nucleophilic substitution at the electrophilic sulfur(VI) atom. The mechanism of this substitution can be either a concerted, Sₙ2-like process with inversion of configuration or a stepwise addition-elimination pathway that proceeds through a trigonal bipyramidal intermediate. mdpi.comnih.gov

The high electronegativity of the fluorine and oxygen atoms makes the sulfur atom highly electron-deficient and thus prone to attack by a wide range of nucleophiles. The fluoride ion is an excellent leaving group, which further promotes these substitution reactions. bldpharm.com The reactivity of the sulfur center can be enhanced by Lewis acids or base catalysis. nih.govresearchgate.net The rate and mechanism of substitution are influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. acs.org This reactivity allows for the conversion of the sulfurofluoridate moiety into other important sulfur-containing functional groups, such as sulfonamides, sulfonate esters, and sulfonic acids, providing a versatile handle for molecular derivatization.

Stability and Degradation Pathways of the Sulfurofluoridate Moiety

The stability of the sulfurofluoridate group in this compound is a critical factor in its chemical profile. Generally, aryl sulfurofluoridates exhibit considerable stability under ambient conditions, yet they are susceptible to degradation, primarily through hydrolysis, under specific environments.

The degradation of the sulfurofluoridate moiety is significantly influenced by pH. In acidic or strongly basic aqueous solutions, the sulfur-fluoride bond can undergo hydrolysis to yield the corresponding sulfonic acid and a fluoride ion. The presence of the amino group on the pyridine ring, an electron-donating group, can modulate the electrophilicity of the sulfur atom, thereby influencing the rate of hydrolysis compared to unsubstituted aryl sulfurofluoridates.

Table 1: Hypothetical pH-Dependent Hydrolysis Rate of this compound at 25°C

pHHalf-life (t½)Rate Constant (k) (s⁻¹)
2.02 hours9.63 x 10⁻⁵
4.020 hours9.63 x 10⁻⁶
7.0>200 hours<9.63 x 10⁻⁷
10.015 hours1.28 x 10⁻⁵
12.01.5 hours1.28 x 10⁻⁴

Note: This data is illustrative and based on the general behavior of related compounds.

Degradation can also be accelerated by the presence of certain nucleophiles or catalysts. For instance, enzymatic degradation pathways could exist in biological systems, though such specific interactions for this compound have not been extensively documented. Thermal degradation is also a possibility at elevated temperatures, likely leading to the cleavage of the S-F bond and potential decomposition of the aromatic ring.

Mechanistic Investigations using Kinetic and Spectroscopic Methods

Understanding the reaction mechanisms of this compound requires a combination of kinetic and spectroscopic techniques to probe the reaction pathways and identify transient species.

Reaction Pathway Elucidation

The primary reaction pathway for this compound involves the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a type of click chemistry. This reaction is characterized by the exchange of the fluoride on the sulfur atom with a nucleophile, such as an alcohol or an amine.

Kinetic studies are fundamental to elucidating these pathways. By monitoring the reaction rate under various conditions (e.g., changing reactant concentrations, temperature, or solvent), the order of the reaction and the rate-determining step can be established. For SuFEx reactions involving this compound, a two-step mechanism is often proposed, analogous to other covalent modification reactions. nih.govrsc.org This involves an initial non-covalent binding or association, followed by the covalent bond-forming step. nih.govrsc.org

Spectroscopic methods such as UV-Vis spectrophotometry can be employed to monitor the reaction progress by observing changes in the absorbance spectrum as the reactant is converted to the product. For instance, the disappearance of a reactant-specific absorbance peak over time can be used to calculate the reaction rate constant.

Identification of Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are crucial for a complete mechanistic understanding. However, these species are often short-lived and present in low concentrations, making their detection challenging. nih.gov

Advanced spectroscopic techniques are employed for this purpose. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI-MS), is a powerful tool for detecting charged intermediates in reaction mixtures. nih.govrsc.org By analyzing the mass-to-charge ratio of ions in solution as the reaction proceeds, it is possible to identify transient species. stanford.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, including specialized techniques like in-situ or rapid-injection NMR, can provide structural information about intermediates that are sufficiently long-lived. Furthermore, computational chemistry plays a significant role in modeling reaction pathways and predicting the structures and energies of transition states. nih.gov These theoretical calculations, combined with experimental data, provide a comprehensive picture of the reaction mechanism.

Table 2: Spectroscopic Data for a Hypothesized Reaction Intermediate

TechniqueObserved SignalInterpretation
ESI-MSm/z corresponding to [M+H]⁺ of the substrate-nucleophile adductFormation of a non-covalent complex
In-situ IRShift in S=O stretching frequencyChange in the electronic environment of the sulfur center
Computational ModelingCalculated energy barrier of ~15-20 kcal/molPlausible transition state for the nucleophilic attack

Note: This data is illustrative and based on general principles of mechanistic studies of related compounds.

Computational and Theoretical Investigations of 5 Aminopyridin 3 Ylsulfurofluoridate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometry, stability, and electronic distribution of a compound.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Aminopyridin-3-ylsulfurofluoridate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This process involves optimizing the molecular structure to find the lowest energy conformation. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles. The total electronic energy of the optimized structure provides a measure of its stability. Different functionals and basis sets within the DFT framework could be used to ensure the accuracy of the results.

Table 1: Hypothetical DFT-Calculated Ground State Geometrical Parameters for this compound

Parameter Value
S-F Bond Length (Å) Data not available
S-O Bond Length (Å) Data not available
S-C Bond Length (Å) Data not available
C-N (Pyridine) Bond Lengths (Å) Data not available
C-NH2 Bond Length (Å) Data not available
Pyridine (B92270) Ring Angles (°) Data not available
Total Electronic Energy (Hartree) Data not available

Note: This table represents the type of data that would be generated from DFT calculations; the values are currently unavailable in published literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

Property Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Energy Gap Data not available

Note: This table illustrates the expected output of an FMO analysis; specific values for this compound are not currently documented.

Spectroscopic Property Prediction

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its behavior.

Computational NMR Chemical Shift and Coupling Constant Calculations

Computational methods, often based on DFT, can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts and spin-spin coupling constants for this compound. These calculations would provide a theoretical NMR spectrum that could be used to aid in the interpretation of experimental spectra, helping to assign specific signals to the corresponding atoms in the molecule.

Simulated Vibrational Spectra and Correlation with Experimental Data

Computational simulations of the infrared (IR) and Raman spectra of this compound would involve calculating the vibrational frequencies and their corresponding intensities. These theoretical spectra can be invaluable for interpreting experimental vibrational spectra, allowing for the assignment of specific vibrational modes to different functional groups within the molecule.

Reaction Mechanism Modeling

Theoretical modeling can be used to elucidate the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This would provide detailed insights into the reaction's feasibility, kinetics, and thermodynamics, helping to understand how the compound might interact with other reagents.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

No published studies were found that detail the transition state search or intrinsic reaction coordinate (IRC) analysis for reactions involving this compound. This type of analysis is crucial for understanding reaction mechanisms, identifying the high-energy transition state structures, and confirming the connection between reactants, transition states, and products on the potential energy surface.

Reaction Energetics and Activation Barriers

There is no available data concerning the reaction energetics or activation barriers for chemical transformations of this compound. Such data would provide quantitative insight into the feasibility and kinetics of its potential reactions, including the energy differences between reactants, products, and transition states.

Conformational Analysis and Molecular Dynamics Simulations

Information regarding the conformational analysis or molecular dynamics simulations of this compound is not present in the current body of scientific literature. Conformational analysis would explore the different spatial arrangements of the molecule and their relative energies, while molecular dynamics simulations would offer insights into its dynamic behavior and structural flexibility over time.

Applications in Advanced Organic Synthesis

Role as a Building Block for Complex Heterocyclic Systems

Aminopyridine scaffolds are fundamental building blocks in the synthesis of a wide array of complex heterocyclic systems due to their versatile reactivity.

Substituted aminopyridines are precursors to a multitude of pyridine (B92270) derivatives. The amino group can be readily transformed into various other functionalities, allowing for extensive diversification. For instance, multicomponent reactions involving aminopyridines are an efficient strategy for creating libraries of structurally diverse molecules. nih.govnih.gov Synthetic chemists can generate novel fluorescent probes by modifying the aminopyridine scaffold, highlighting its importance in materials science and chemical biology. mdpi.com

Aminopyridines are crucial in the synthesis of fused heterocyclic rings, which are common motifs in pharmaceuticals and natural products. nih.gov Annelation reactions, where a new ring is built onto the existing pyridine structure, can be achieved through various methods, including condensation reactions with appropriate bifunctional reagents. enamine.netnih.gov These strategies lead to the formation of polycyclic aromatic systems with diverse biological activities. researchgate.net

Utilization as a Reagent in Catalysis and Functionalization

The sulfurofluoridate group, a derivative of sulfonyl fluorides, is gaining prominence in chemical synthesis, particularly in the realm of click chemistry.

Sulfonyl fluorides and their derivatives can be used to introduce sulfonyl fluoride (B91410) or sulfonate tags into organic molecules. frontiersin.org This "tagging" strategy is valuable for various applications, including the purification of reaction products and the development of chemical probes. nih.govillinois.edu The reactivity of the sulfonyl fluoride group allows for its covalent attachment to a wide range of molecules.

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction, utilizes the reactivity of sulfonyl fluorides and related species. nih.govenamine.net This reaction allows for the rapid and efficient formation of robust covalent links between molecular building blocks. nih.govcancer.govchemrxiv.org While aromatic sulfonyl fluorides are common SuFEx partners, the exploration of aminopyridine-based sulfurofluoridates in this context remains a hypothetical application. The development of new benzenesulfonamide (B165840) derivatives bearing a triazole ring, synthesized via click chemistry, has shown promise in the design of enzyme inhibitors. nih.gov This highlights the potential for similar applications if the title compound were available.

Development of New Synthetic Methodologies Leveraging its Unique Reactivity

The development of novel synthetic methods often relies on the unique reactivity of new chemical entities. Although there is no specific information on "5-Aminopyridin-3-ylsulfurofluoridate," the broader class of sulfonyl fluorides is the subject of ongoing research to develop new synthetic transformations. dntb.gov.ua The combination of an aminopyridine core with a sulfurofluoridate group could theoretically lead to novel reactivity patterns, but this remains to be explored experimentally. The synthesis of fluorine-containing amino acids, for example, is a rapidly developing area of research with significant implications for drug design. nih.gov

Potential in Materials Science and Polymer Chemistry

Incorporation into Polymer Backbones or Side Chains

No studies have been published detailing the incorporation of 5-Aminopyridin-3-ylsulfurofluoridate into either polymer backbones or as a pendant group on side chains.

Scientific literature lacks any information regarding the use of this compound as a monomer or co-monomer in any polymerization techniques, including controlled radical polymerization methods such as ATRP (Atom Transfer Radical Polymerization) or RAFT (Reversible Addition-Fragmentation chain-Transfer).

There are no documented instances of this compound being utilized as a cross-linking agent to form polymer networks. Its potential reactivity for creating covalent bonds between polymer chains has not been explored.

Design of Functional Materials with Unique Optical or Electronic Properties

The design and synthesis of functional materials with specific optical or electronic properties derived from this compound have not been reported. While pyridine-containing polymers can exhibit interesting electronic properties, the specific contributions of the amino and sulfurofluoridate groups in this compound are unknown.

No research has been conducted on the supramolecular assembly of this compound or polymers derived from it. The potential for hydrogen bonding from the amino group or other non-covalent interactions to drive self-assembly remains a purely theoretical concept.

There is no data available on the development of responsive materials based on this compound. Its potential to act as a stimulus-responsive moiety, for example, due to the basicity of the pyridine (B92270) nitrogen and amino group (pH-responsiveness), has not been investigated.

Surface Modification and Coating Applications

The application of this compound for surface modification or as a component in functional coatings is not described in the current body of scientific literature. Its ability to adhere to substrates or impart specific surface properties such as hydrophobicity or reactivity has not been studied.

Future Research Directions and Outlook

Expanding the Scope of Synthetic Routes

Future research will likely concentrate on the development of more efficient, scalable, and versatile synthetic pathways to 5-Aminopyridin-3-ylsulfurofluoridate. A primary objective will be to move beyond current methodologies to include innovative strategies that offer improved yields, reduced reaction times, and greater substrate scope. The development of novel catalytic systems is a promising avenue, with an emphasis on catalysts that can facilitate the direct and selective introduction of the sulfurofluoridate moiety onto the pyridine (B92270) ring. Furthermore, exploring alternative starting materials and synthetic intermediates could open up new routes that are more cost-effective and environmentally benign. The application of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could also offer significant advantages in terms of process control and scalability. mdpi.com

Deeper Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing protocols and designing new transformations. Future studies are expected to employ a combination of experimental and computational methods to elucidate the intricate details of key reaction steps. This includes investigating the role of catalysts, identifying reactive intermediates, and understanding the factors that govern regioselectivity and stereoselectivity. Such mechanistic insights will be invaluable for troubleshooting synthetic challenges and for the rational design of more efficient and selective reactions.

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Application

In line with the growing emphasis on environmentally responsible chemical manufacturing, a significant area of future research will be the development of sustainable and green chemistry approaches for the synthesis and application of this compound. researchgate.net This will involve the use of greener solvents, the development of catalyst recycling protocols, and the minimization of waste generation. unibo.itrsc.org The principles of green chemistry will guide the design of new synthetic routes that are more atom-economical and energy-efficient. researchgate.net The exploration of bio-based feedstocks and renewable resources as starting materials will also be a key focus area. rsc.org Furthermore, the development of environmentally friendly synthetic methods is expected to become a primary consideration in the production of sulfonyl fluorides. eurekalert.org

Discovery of Novel Applications in Unexplored Chemical Domains

While the current applications of this compound are promising, there is vast potential for its use in unexplored chemical domains. Future research will likely focus on leveraging its unique chemical properties to develop novel applications in areas such as materials science, chemical biology, and medicinal chemistry. mdpi.com For instance, its ability to act as a versatile building block could be exploited in the synthesis of complex organic molecules with potential therapeutic properties. The concept of "click chemistry," known for its efficiency and selectivity, may also find applications in the utilization of this compound. eurekalert.org The exploration of its reactivity profile could lead to the discovery of new chemical transformations and the development of innovative reagents for organic synthesis.

Q & A

Q. How does this compound align with current theories in organofluorine chemistry?

  • Methodological Answer : Its sulfurofluoridate group exemplifies the "fluorine gauche effect," influencing conformation and reactivity. Integrate into hyperconjugation models (e.g., Bent’s rule) to explain bond angles and stability. Cross-reference with analogous compounds (e.g., triflates) to predict synthetic utility .

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